molecular formula C29H27F4N7O2 B12373241 Usp1-IN-8

Usp1-IN-8

Cat. No.: B12373241
M. Wt: 584.6 g/mol
InChI Key: ZIBZASWCYUPCFJ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Usp1-IN-8 involves a series of chemical reactions that result in the formation of a carbonyl-fused heterocyclic derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques.

Chemical Reactions Analysis

Usp1-IN-8 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and affect its inhibitory activity.

    Reduction: Reduction reactions can also modify the structure of this compound, potentially impacting its effectiveness as a USP1 inhibitor.

    Substitution: this compound can participate in substitution reactions, where one or more substituents on the molecule are replaced with different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Usp1-IN-8 has a wide range of scientific research applications, including:

    Cancer Research: this compound is used to study its effects on cancer cell proliferation, particularly in cells with homologous recombination deficiencies.

    DNA Damage Repair: Researchers use this compound to investigate its role in DNA damage repair processes.

    Drug Development: this compound is being explored as a potential therapeutic agent in the development of new cancer treatments.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H27F4N7O2

Molecular Weight

584.6 g/mol

IUPAC Name

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-fluoro-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-3-(trideuteriomethyl)imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C29H27F4N7O2/c1-15(2)39-13-20(29(31,32)33)37-26(39)18-7-5-16(6-8-18)12-40-25-19(38(3)28(40)41)11-34-24(22(25)30)21-23(17-9-10-17)35-14-36-27(21)42-4/h5-8,11,13-15,17H,9-10,12H2,1-4H3/i3D3

InChI Key

ZIBZASWCYUPCFJ-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CN=C(C(=C2N(C1=O)CC3=CC=C(C=C3)C4=NC(=CN4C(C)C)C(F)(F)F)F)C5=C(N=CN=C5OC)C6CC6

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F

Origin of Product

United States

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